Palladium(II) meso-tetra(N-methyl-4-pyridyl)porphine
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Overview
Description
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular compound is known for its unique structure, which includes a central palladium atom coordinated to a porphyrin ring substituted with pyridyl groups and methyl chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) typically involves the following steps:
Preparation of the Porphyrin Core: The porphyrin core is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions to form the porphyrin macrocycle.
Substitution with Pyridyl Groups: The porphyrin macrocycle is then reacted with pyridine derivatives to introduce the pyridyl groups at the 5, 10, 15, and 20 positions.
Metalation with Palladium: The substituted porphyrin is then treated with a palladium salt, such as palladium chloride, to introduce the central palladium atom.
Introduction of Methyl Chloride: Finally, the compound is treated with methyl chloride to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the palladium center is oxidized to a higher oxidation state.
Reduction: It can also undergo reduction reactions, where the palladium center is reduced to a lower oxidation state.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the palladium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. Reactions are typically carried out under mild conditions.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used. Reactions are conducted under controlled conditions to prevent over-reduction.
Substitution: Ligand exchange reactions are facilitated by using excess ligands and mild heating.
Major Products Formed
Oxidation: Oxidized forms of the compound with higher oxidation states of palladium.
Reduction: Reduced forms of the compound with lower oxidation states of palladium.
Substitution: New palladium complexes with different ligands coordinated to the palladium center.
Scientific Research Applications
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, such as cross-coupling reactions and hydrogenation.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light activation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the development of sensors and electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) involves its ability to coordinate with various substrates and facilitate chemical transformations. The central palladium atom acts as a catalytic center, enabling the activation of substrates and promoting reactions. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and death.
Comparison with Similar Compounds
Similar Compounds
- 5,10,15,20-Tetrakis (4-trimethylammoniophenyl)porphyrin tetra (p-toluenesulfonate)
- 5,10,15,20-Tetra (4-pyridyl)-21H,23H-porphine
- 5,10,15,20-Tetrakis (pentafluorophenyl)porphyrin
- 5,10,15,20-Tetraphenyl-21H, 23H-porphine-p,p′,p,p′′′-tetrasulfonic acid tetrasodium hydrate
Uniqueness
Palladium 5,10,15,20-tetra (4-pyridyl)-21H, 23H-porphin-tetra (methyl chloride) is unique due to the presence of the central palladium atom and the specific substitution pattern of pyridyl groups and methyl chloride. This unique structure imparts distinct electronic and catalytic properties, making it valuable in various applications, particularly in catalysis and photodynamic therapy.
Properties
Molecular Formula |
C44H36Cl4N8Pd |
---|---|
Molecular Weight |
925.0 g/mol |
IUPAC Name |
palladium(2+);5,10,15-tris(1-methylpyridin-1-ium-4-yl)-20-(1-methylpyridin-4-ylidene)porphyrin-22-ide;tetrachloride |
InChI |
InChI=1S/C44H36N8.4ClH.Pd/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |
InChI Key |
WQJKDYGBACGOPL-UHFFFAOYSA-J |
Canonical SMILES |
CN1C=CC(=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)C=C3)C=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
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